2-Iodo-6-(trifluoromethyl)benzo[b]thiophene
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Overview
Description
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene is a chemical compound that belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzothiophene core. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically employs an aryl halide and an organoboron reagent under mild conditions to form the desired product . Another approach involves the electrophilic cyclization of alkynyl thioanisoles, which provides benzo[b]thiophenes with high regioselectivity .
Chemical Reactions Analysis
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Electrophilic Cyclization: This reaction can be used to synthesize benzo[b]thiophene derivatives with high regioselectivity.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and electrophilic cyclization agents. The major products formed from these reactions are typically functionalized benzo[b]thiophenes with various substituents.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene can be compared with other benzo[b]thiophene derivatives, such as:
2-Fluoro-6-(trifluoromethyl)benzo[b]thiophene: This compound has a fluorine atom instead of iodine, which can affect its reactivity and applications.
2-Bromo-6-(trifluoromethyl)benzo[b]thiophene: The presence of a bromine atom can lead to different reactivity patterns in substitution and coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene is a compound that belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
The structure of this compound includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of iodine potentially contributes to its reactivity and biological interactions.
Antimicrobial Activity
Benzo[b]thiophene derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacteria and fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria and yeast .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
2-Iodo-6-(trifluoromethyl)BT | Staphylococcus aureus | TBD |
3-Chlorobenzo[b]thiophene | Staphylococcus aureus | 16 |
3-Bromobenzo[b]thiophene | Escherichia coli | TBD |
Anticancer Activity
Research has indicated that benzo[b]thiophenes possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, suggesting potential as therapeutic agents in oncology . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
Compounds in this class have also been noted for their anti-inflammatory effects. Studies suggest that they can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several halogenated benzo[b]thiophenes, including derivatives similar to this compound. The results showed promising antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the importance of structural modifications in enhancing efficacy .
- Anticancer Properties : A comparative study on various benzo[b]thiophene derivatives found that those with halogen substitutions exhibited significant cytotoxicity against human hepatoma cells. The study emphasized the role of electronic effects from halogens in modulating biological activity .
- In Silico Studies : Computational analyses have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for benzo[b]thiophene derivatives, suggesting good drug-like properties without violating Lipinski's Rule of Five, which is crucial for oral bioavailability .
Properties
Molecular Formula |
C9H4F3IS |
---|---|
Molecular Weight |
328.09 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4F3IS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H |
InChI Key |
GFXAVPCSSSINLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)I |
Origin of Product |
United States |
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